molecular formula C21H20N6OS B11442787 (E)-3',5'-Dimethyl-1'-phenyl-N'-(1-(thiophen-2-YL)ethylidene)-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

(E)-3',5'-Dimethyl-1'-phenyl-N'-(1-(thiophen-2-YL)ethylidene)-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

Cat. No.: B11442787
M. Wt: 404.5 g/mol
InChI Key: GKDUWDKJIRVFBQ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a thiophene ring, a bipyrazole moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves the condensation reaction between 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide and 1-(thiophen-2-yl)ethanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazones and hydrazides.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and coordination complexes .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to the inhibition of microbial growth and cancer cell proliferation .

Industry

In the industrial sector, the compound is used in the development of sensors and analytical devices. Its ability to form stable complexes with metal ions makes it suitable for use in ion-selective electrodes and other analytical applications .

Mechanism of Action

The mechanism of action of (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound binds to bacterial enzymes, inhibiting their activity and leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide
  • (E)-2-((1-(thiophen-2-yl)ethylidene)-amino)phenol

Uniqueness

Compared to similar compounds, (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide exhibits enhanced stability and a broader range of biological activities.

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H20N6OS/c1-13(19-10-7-11-29-19)22-25-21(28)18-12-17(23-24-18)20-14(2)26-27(15(20)3)16-8-5-4-6-9-16/h4-12H,1-3H3,(H,23,24)(H,25,28)/b22-13+

InChI Key

GKDUWDKJIRVFBQ-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=CS4

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.